molecular formula C13H15NO2 B12070816 2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]acetamide

2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]acetamide

Cat. No.: B12070816
M. Wt: 217.26 g/mol
InChI Key: MNLUHVGGNMUGDD-UHFFFAOYSA-N
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Description

2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl]acetamide is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl]acetamide typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. Key transformations in the synthesis include copper-mediated and palladium-catalyzed coupling reactions . The reaction conditions often involve the use of iodides and stannanes, followed by cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine reagents for oxidation, palladium catalysts for coupling reactions, and various acids and bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that benzofuran derivatives can inhibit various enzymes and signaling pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl]acetamide is unique due to its specific structural configuration and the presence of the acetamide group. This unique structure may confer specific biological activities that are not observed in other benzofuran derivatives .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)acetamide

InChI

InChI=1S/C13H15NO2/c14-12(15)7-9-2-1-8-3-4-11-10(13(8)9)5-6-16-11/h3-4,9H,1-2,5-7H2,(H2,14,15)

InChI Key

MNLUHVGGNMUGDD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1CC(=O)N)C3=C(C=C2)OCC3

Origin of Product

United States

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